Cas no 2248296-46-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate structure
2248296-46-8 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
CAS No:2248296-46-8
MF:C19H10FN3O4
MW:363.298807621002
CID:6174200
PubChem ID:165732126
Update Time:2025-07-18

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6521025
    • 2248296-46-8
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
    • Inchi: 1S/C19H10FN3O4/c20-16-7-11(12-8-21-10-22-9-12)5-6-15(16)19(26)27-23-17(24)13-3-1-2-4-14(13)18(23)25/h1-10H
    • InChI Key: YDSVOXCRODDMFJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C2=CN=CN=C2)C=CC=1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 363.06553397g/mol
  • Monoisotopic Mass: 363.06553397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 89.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6521025-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
2248296-46-8
0.05g
$972.0 2023-05-31
Enamine
EN300-6521025-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
2248296-46-8
0.1g
$1019.0 2023-05-31
Enamine
EN300-6521025-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
2248296-46-8
0.25g
$1065.0 2023-05-31
Enamine
EN300-6521025-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
2248296-46-8
0.5g
$1111.0 2023-05-31
Enamine
EN300-6521025-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
2248296-46-8
1g
$1157.0 2023-05-31
Enamine
EN300-6521025-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
2248296-46-8
2.5g
$2268.0 2023-05-31
Enamine
EN300-6521025-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
2248296-46-8
5g
$3355.0 2023-05-31
Enamine
EN300-6521025-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate
2248296-46-8
10g
$4974.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate (CAS No: 2248296-46-8)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate, identified by its CAS number 2248296-46-8, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused isoindole and benzene ring system, with functional groups that suggest potential biological activity. The presence of a dioxo group (a cyclic ether with two oxygen atoms) and a fluoro substituent on the benzene ring introduces unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate is highly relevant to modern pharmacological research. The isoindole core is known for its role in various bioactive natural products and synthetic molecules, often contributing to binding interactions with biological targets. The pyrimidinyl moiety at the para position of the benzene ring further enhances the compound's potential as a pharmacophore, particularly in the context of kinase inhibition and other enzyme-targeted therapies. This arrangement of functional groups positions the compound as a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting aberrant signaling pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The fluoro substituent in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-yl)benzoate is particularly noteworthy, as fluorine atoms are frequently incorporated into drug candidates to improve metabolic stability, binding affinity, and oral bioavailability. Studies have demonstrated that fluorinated aromatic compounds can modulate enzyme activity by influencing hydrogen bonding networks and hydrophobic interactions within the active site.

Current research efforts are focused on exploring the pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-fluoro-4-(pyrimidin-5-y l)benzoate through both computational modeling and experimental validation. Computational approaches such as molecular docking simulations have been employed to predict potential binding modes with target proteins, while in vitro assays are being conducted to assess inhibitory activity against relevant enzymes. Preliminary findings suggest that this compound exhibits promising interactions with certain kinases and transcription factors, which are critical regulators of cellular processes affected in various pathological conditions.

The synthesis of 1,3-dioxo -2 ,3 -dihydro -1 H -isoindol -2 -y l 2 -fluoro -4 -( pyrimidin -5 -y l )benzoate presents unique challenges due to its complex architecture. Multi-step synthetic routes involving cyclization reactions, functional group transformations, and regioselective modifications are typically employed to construct the desired framework. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into high-throughput screening campaigns and lead optimization programs.

One of the key aspects driving interest in this molecule is its potential to serve as a building block for next-generation therapeutics. By leveraging its structural features—such as the rigid heterocyclic core and tunable substituents—chemists can design derivatives with enhanced potency and selectivity. For instance, modifications at the pyrimidinyl or fluoro positions could fine-tune interactions with biological targets while minimizing off-target effects. Such tailoring is essential for developing drugs with improved therapeutic profiles.

The intersection of organic chemistry and medicinal biology has led to innovative strategies for evaluating the biological relevance of compounds like 1 ,3 -dioxo -2 ,3 -dihydro -1 H -isoindol -2 -y l 2 -fluoro -4 -( pyrimidin -5 -y l )benzoate . High-resolution structural studies using techniques such as X-ray crystallography have provided insights into how these molecules interact with their targets at an atomic level. These structural insights are invaluable for rational drug design, allowing researchers to make informed decisions about how to optimize efficacy while reducing adverse effects.

As computational power continues to advance , machine learning models are being increasingly utilized to predict biological activity based on molecular structure . These predictive tools can accelerate the discovery process by identifying promising candidates from large chemical libraries before experimental testing is required . In this context , 1 ,3 -dioxo -2 ,3 -dihydro -1 H -isoindol -2 -y l 2 -fluoro -4 -( pyrimidin -5 y l )benzoate stands out as a compound whose structural features align well with known pharmacophores , making it a compelling subject for further computational analysis.

The development of novel drug candidates is not without its challenges , however . Ensuring that compounds like 1 ,3 dioxo 2 ,3 dihydro 1 H isoindol 2 yl 2 fluoro 4 ( pyrimidin yl )benzoate exhibit favorable pharmacokinetic properties—such as solubility , permeability , and metabolic stability—is critical for their progression into clinical use . Collaborative efforts between synthetic chemists , medicinal biologists , and pharmacokineticists are essential for addressing these multifaceted issues throughout the drug discovery pipeline.

In conclusion,1 ,3 dioxo 2 ,3 dihydro 1 H isoindol 2 yl 2 fluoro 4 ( pyrimidin yl )benzoate (CAS No: 2248296468) represents an intriguing molecule with significant potential in pharmaceutical research . Its complex structure , characterized by key functional groups such as the dioxo , fluoro , and pyrimidin yl moieties , positions it as a valuable scaffold for designing novel therapeutic agents . Ongoing studies aimed at elucidating its biological activity , optimizing its synthetic route , and evaluating its pharmacokinetic profile will be crucial steps toward realizing its full pharmaceutical promise . As our understanding of molecular interactions continues to evolve , compounds like this one will undoubtedly play an important role in advancing therapeutic strategies across multiple disease areas.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD